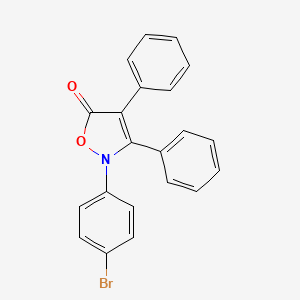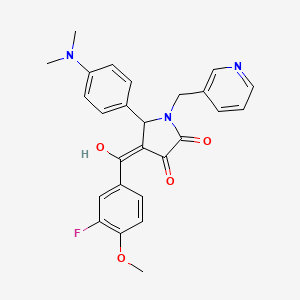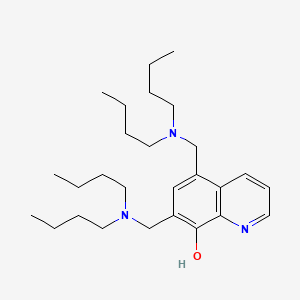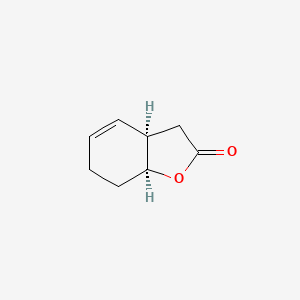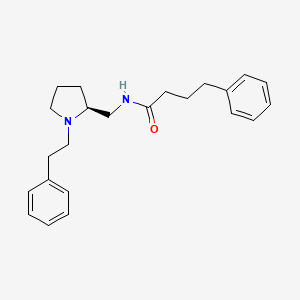![molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4](/img/structure/B12890381.png)
1,3,4-Trimethoxydibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethoxydibenzo[b,d]furan is a member of the dibenzofuran family, characterized by its unique structure where three methoxy groups are attached to the dibenzofuran core
Métodos De Preparación
The synthesis of 1,3,4-Trimethoxydibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Methoxylation: Methoxy groups are introduced at the 1, 3, and 4 positions of the dibenzofuran ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete substitution. Solvents like acetone or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,3,4-Trimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the available positions on the aromatic ring, using reagents like halogens or nitro groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,4-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme functions and pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trimethoxydibenzo[b,d]furan and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
1,3,4-Trimethoxydibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has hydroxy groups at positions 2 and 8, in addition to methoxy groups at positions 3, 4, and 7.
1,3,4-Trimethoxydibenzofuran: Similar to our compound but lacks the dibenzo[b,d] core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88256-10-4 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1,3,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
Clave InChI |
HEUXBYITVNXTNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


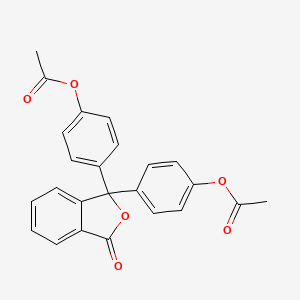
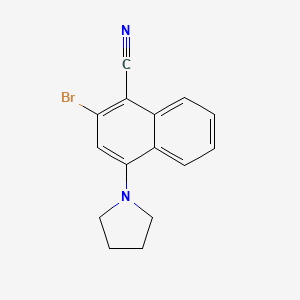


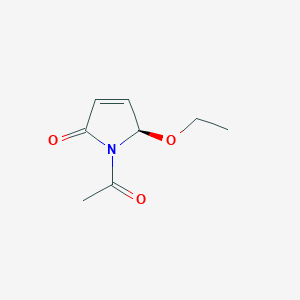
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
